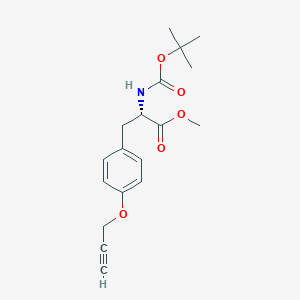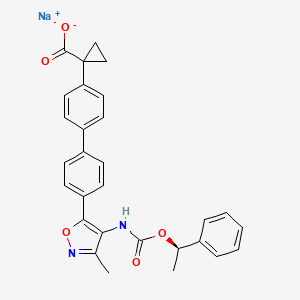![molecular formula C23H19F2N3O3S2 B2690442 4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 896675-67-5](/img/structure/B2690442.png)
4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C23H19F2N3O3S2 . It has an average mass of 487.542 Da and a monoisotopic mass of 487.083588 Da .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for this specific compound is not provided in the available resources.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H19F2N3O3S2 . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C23H19F2N3O3S2 . It has an average mass of 487.542 Da and a monoisotopic mass of 487.083588 Da . Further details about its physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
A significant application area for derivatives related to "4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide" is their role as inhibitors of carbonic anhydrase (CA) isoenzymes. Compounds similar in structure have been prepared and evaluated for their inhibitory action against various CA isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These studies show that aromatic sulfonamides exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition capabilities against these enzymes, which are crucial for physiological functions including respiration, acid-base balance, and CO2 transport (Supuran, Maresca, Gregáň, & Remko, 2013; Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Antimicrobial Activity
Another application is the antimicrobial activity exhibited by fluoro substituted sulphonamide benzothiazole compounds. These studies reveal the synthesis and evaluation of novel compounds for their antimicrobial properties, highlighting the therapeutic potential of benzothiazole and sulphonamide compounds in pharmacology and as bioactive agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Synthesis and Characterization
Research also delves into the synthesis and characterization of compounds with similar chemical structures, focusing on their potential as carbonic anhydrase inhibitors and exploring various synthesis methodologies. These studies include the development of novel aromatic sulfonamide inhibitors, demonstrating the synthesis process and the subsequent biological evaluation of these compounds (Ulus, Aday, Tanc, Supuran, & Kaya, 2016; Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have various applications, including in drug discovery, medicinal chemistry, and biological studies.
Propriétés
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O3S2/c1-2-28(14-15-6-4-3-5-7-15)33(30,31)18-10-8-16(9-11-18)22(29)27-23-26-21-19(25)12-17(24)13-20(21)32-23/h3-13H,2,14H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERYBICRAGWOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2690359.png)



![5-amino-N-(4-ethylphenyl)-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690367.png)
![Methyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2690370.png)
![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-phenethylurea](/img/structure/B2690371.png)



![8-[(3,3-diphenylpropyl)amino]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690377.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

